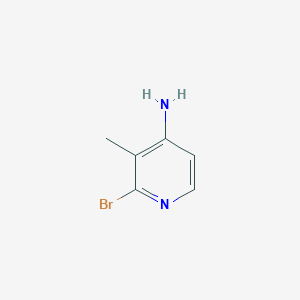

2-Bromo-3-methylpyridin-4-amine

Vue d'ensemble

Description

2-Bromo-3-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylpyridin-4-amine can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridin-4-amine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane .

Another method involves the Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst and a base . This method is efficient and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the Suzuki cross-coupling method can be adapted for industrial-scale production by optimizing reaction conditions and using cost-effective reagents .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-methylpyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

Suzuki-Miyaura Coupling: Palladium catalyst, arylboronic acids, and a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Coupling Products: Aryl or vinyl-substituted pyridine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Bromo-3-methylpyridin-4-amine is primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for modifications that lead to the development of:

- Antimicrobial Agents : This compound has been utilized in synthesizing derivatives that exhibit activity against a range of bacteria and fungi.

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound may inhibit inflammatory pathways, providing potential therapeutic benefits.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of pyridine derivatives from this compound via palladium-catalyzed reactions. These derivatives showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as new antibiotic candidates .

Agricultural Chemicals

In the agrochemical sector, this compound is employed to create effective herbicides and pesticides. Its role is crucial in enhancing crop protection and yield through:

- Herbicide Development : Compounds derived from this compound have been formulated to target specific weed species without harming crops.

- Pesticide Formulations : The compound serves as a building block for pesticides that are effective against various agricultural pests.

Data Table: Agrochemical Applications

| Application Type | Example Compounds | Efficacy |

|---|---|---|

| Herbicides | Pyridine-based herbicides | High |

| Pesticides | Pyridine-derived insecticides | Moderate to High |

Material Science

The compound is also significant in material science, where it contributes to the development of specialized polymers and coatings. Its properties enhance:

- Durability : Materials incorporating this compound exhibit improved resistance to environmental factors.

- Coating Applications : It is used in formulating coatings that require specific chemical resistance.

Biochemical Research

In biochemical research, this compound is utilized as a building block for creating novel biochemical probes. These probes are essential for studying biological processes and disease mechanisms, particularly in:

- Cell Signaling Studies : Researchers use derivatives to investigate signaling pathways involved in various diseases.

- Drug Discovery : The compound aids in identifying new drug targets by modifying its structure to interact with biological macromolecules.

Case Study: Biochemical Probes

A recent study highlighted the use of this compound derivatives as probes for studying cancer cell signaling pathways. These compounds were shown to selectively inhibit key enzymes involved in tumor progression .

Organic Synthesis

The unique structure of this compound makes it valuable in organic synthesis. It allows chemists to develop new compounds with specific properties tailored for various applications, including:

- Synthesis of Complex Organic Molecules : The compound acts as a precursor in synthesizing more complex structures used in research and industry.

Data Table: Synthesis Applications

| Reaction Type | Products Derived | Yield (%) |

|---|---|---|

| Suzuki Coupling Reaction | Novel pyridine derivatives | 70 - 85 |

| N-Acylation | Amide derivatives | 65 - 80 |

Mécanisme D'action

The mechanism of action of 2-Bromo-3-methylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity and selectivity towards molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-methylpyridin-3-amine

- 3-Bromo-4-methylpyridin-2-amine

- 2-Amino-3-bromo-4-methylpyridine

Uniqueness

2-Bromo-3-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Activité Biologique

2-Bromo-3-methylpyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in drug development. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₆H₇BrN₂

- Molecular Weight : 173.01 g/mol

- Melting Point : 76-80 °C

- Boiling Point : 292.5 °C

- LogP : 1.27

- Density : 1.7 g/cm³

Synthesis Methods

This compound can be synthesized through various methods, including:

- Bromination of 3-Methylpyridin-4-amine :

- Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.

- Suzuki Cross-Coupling Reaction :

- Involves reacting 5-bromo-2-methylpyridin-3-amine with arylboronic acids using a palladium catalyst and a base.

These methods are crucial for producing the compound for further biological testing and application in medicinal chemistry .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom allows for halogen bonding, enhancing its binding affinity to molecular targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound:

- Antichlamydial Activity : The compound has shown selective activity against Chlamydia, indicating its potential as a scaffold for developing new antibiotics .

| Compound | Activity Against Chlamydia (μg/mL) |

|---|---|

| This compound | Moderate activity observed |

Cytotoxicity and Hemolytic Activity

Research indicates that derivatives of this compound exhibit varying levels of cytotoxicity and hemolytic activity:

- Cytotoxicity : Certain derivatives demonstrated significant cytotoxic effects on red blood cells (RBCs), suggesting potential as anti-tumor agents.

| Compound | Cytotoxicity (%) |

|---|---|

| Compound 4g | 19.82 |

| Compound 4e | 8.28 |

These results suggest that modifications to the amino group can enhance cytotoxic effects, making these compounds candidates for further anti-cancer research .

Case Studies

- Study on Antithrombotic Activity :

- Investigation of Biofilm Inhibition :

Propriétés

IUPAC Name |

2-bromo-3-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMGGRYETCRBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505453 | |

| Record name | 2-Bromo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-61-1 | |

| Record name | 2-Bromo-3-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.